2-Bromo-3-(4-hydroxyphenyl)-1-propene
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Overview
Description
2-Bromo-3-(4-hydroxyphenyl)-1-propene is an organic compound that features a bromine atom, a hydroxyphenyl group, and a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-hydroxyphenyl)-1-propene typically involves the bromination of 3-(4-hydroxyphenyl)-1-propene. This can be achieved through the addition of bromine to the double bond of the propene moiety under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of bromine and control of reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-hydroxyphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The double bond in the propene moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the double bond.
Major Products Formed
Substitution Reactions: Products include 3-(4-hydroxyphenyl)-1-propene derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: The major product is 3-(4-hydroxyphenyl)propane.
Scientific Research Applications
2-Bromo-3-(4-hydroxyphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated phenyl compounds on biological systems.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-hydroxyphenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the hydroxyphenyl group undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(4-methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of a hydroxy group.
2-Bromo-3-(4-nitrophenyl)-1-propene: Contains a nitro group instead of a hydroxy group.
2-Bromo-3-(4-aminophenyl)-1-propene: Features an amino group instead of a hydroxy group.
Uniqueness
2-Bromo-3-(4-hydroxyphenyl)-1-propene is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and potential biological activity. The hydroxy group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for various applications.
Properties
CAS No. |
84819-88-5 |
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Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-(2-bromoprop-2-enyl)phenol |
InChI |
InChI=1S/C9H9BrO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
InChI Key |
WKICBXAXOSSORQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)O)Br |
Origin of Product |
United States |
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